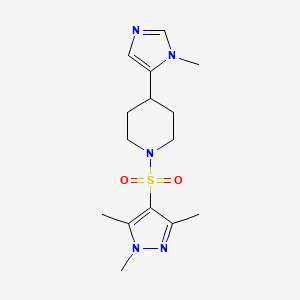
4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is a piperidine derivative that exhibits a wide range of biological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine exhibits several biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the suppression of oxidative stress, and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, research could focus on the development of derivatives of this compound with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is a promising compound with a wide range of biological activities. Its potential use in drug development and as a tool for studying various biological processes makes it an important area of research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine involves several steps. The first step involves the reaction of 3-methylimidazole with 1,3,5-trimethylpyrazole in the presence of a base. This reaction yields the intermediate product, which is then reacted with piperidine and sulfonyl chloride to obtain the final product.
Applications De Recherche Scientifique
The scientific research application of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is vast. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been found to possess potent antioxidant and antifungal properties.
Propriétés
IUPAC Name |
4-(3-methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-11-15(12(2)19(4)17-11)23(21,22)20-7-5-13(6-8-20)14-9-16-10-18(14)3/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMWRXRCPVEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

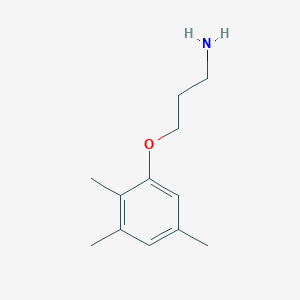
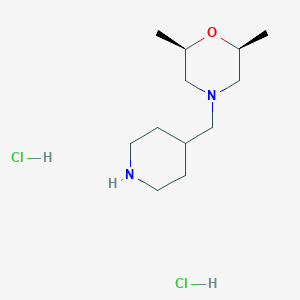
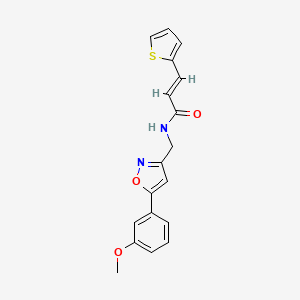
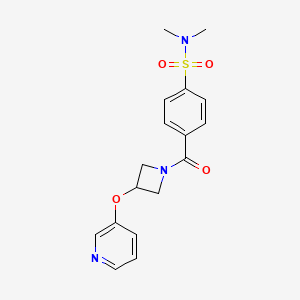
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)

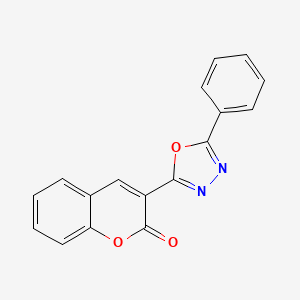
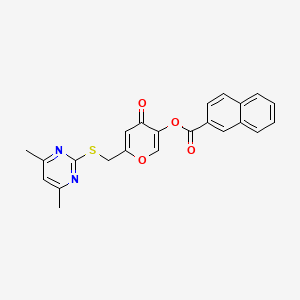
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)
![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)
